

# Chlorproguanil Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Chlorproguanil hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **chlorproguanil hydrochloride**, an antimalarial agent. The information is presented to support research, drug development, and quality control activities.

## Chemical and Physical Properties

**Chlorproguanil hydrochloride** is a biguanide antimalarial drug. It is a dichloro-derivative of chloroguanide and has been used in combination therapies to combat *Plasmodium falciparum* malaria.<sup>[1][2][3]</sup>

## General Properties

Property	Value	Reference
IUPAC Name	(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride	[4]
Synonyms	Lapudrine, Chlorproguanil HCl	[4][5]
Appearance	White or creamy-white crystalline powder	[6][7]
CAS Number	6001-93-0	[6][8]

## Physicochemical Data

The following table summarizes key quantitative physicochemical properties of **chlorproguanil hydrochloride**.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>16</sub> Cl <sub>3</sub> N <sub>5</sub>	[4][6][8]
Molecular Weight	324.64 g/mol	[4][6][8]
Melting Point	246-247 °C	[7]
Water Solubility	1 g/100 mL; solutions can be boiled without decomposition.	[7]
Predicted Water Solubility	0.0808 mg/mL	[5]
pKa (Strongest Basic)	10	[5][9][10]
LogP	2.88 - 2.99	[5][10]

## Spectroscopic Properties

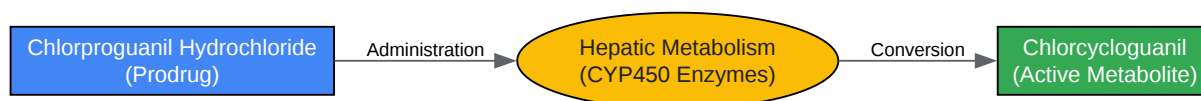
Detailed spectroscopic data for **chlorproguanil hydrochloride** is not readily available in public repositories. However, based on its chemical structure, the following characteristic spectral features can be anticipated.

- **UV-Vis Spectroscopy:** As a biguanide derivative, **chlorproguanil hydrochloride** is expected to exhibit UV absorption. Biguanides typically show absorption maxima in the UV region.[11][12][13] For instance, poly(hexamethylene biguanide) hydrochloride (PHMB) in water shows a strong absorption band around 236 nm.[11]
- **Infrared (IR) Spectroscopy:** The IR spectrum of **chlorproguanil hydrochloride** would be complex, showing characteristic bands for its functional groups. Key expected absorptions include N-H stretching from the primary and secondary amine and guanidine groups in the 3250-3400 cm<sup>-1</sup> region.[14][15][16] C-N stretching vibrations for the aromatic amine would be expected around 1250-1335 cm<sup>-1</sup>. [14]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the dichlorophenyl ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and various N-H protons. The chemical shifts of N-H protons can be broad and their position concentration-dependent.[16][17]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the isopropyl group, and the carbon atoms of the biguanide backbone.

## Mechanism of Action and Metabolism

Chlorproguanil is a prodrug that undergoes hepatic metabolism to its active form, chlorcycloguanil.[9] This transformation is a critical step for its antimalarial activity.

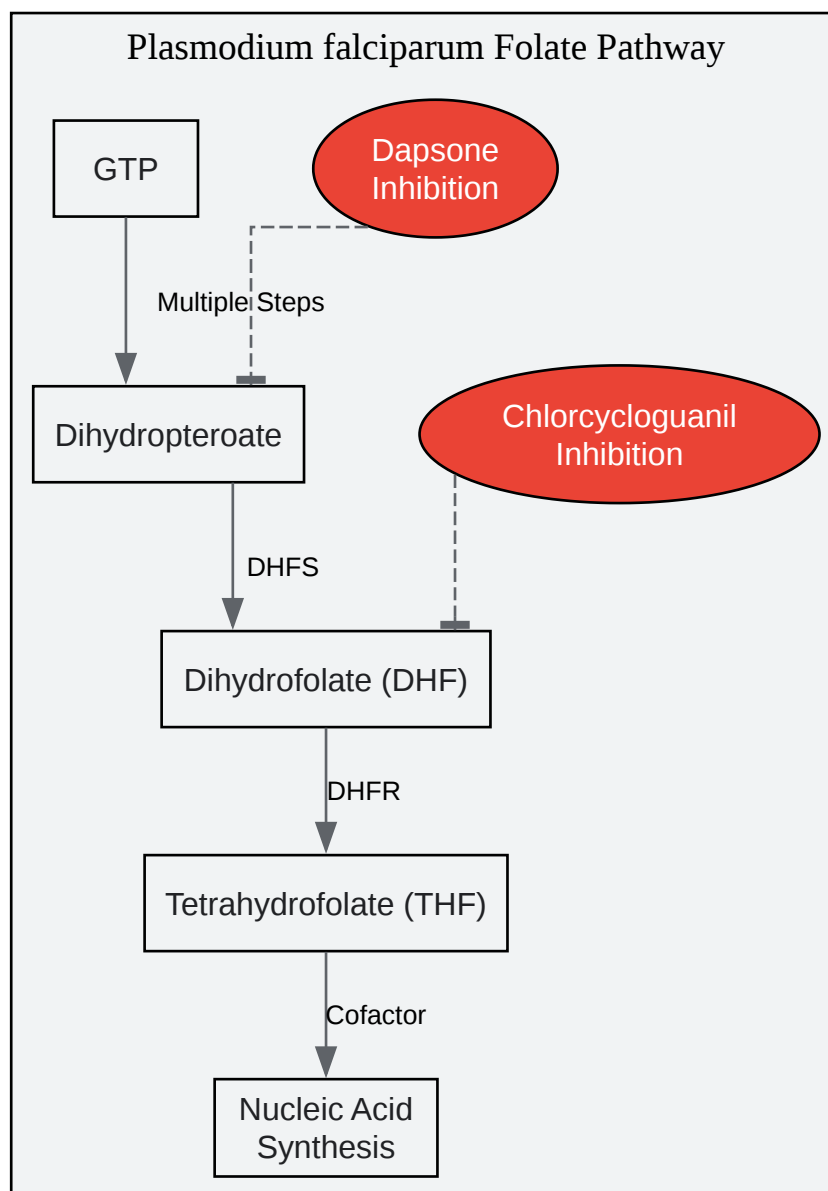


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**Figure 1:** Metabolic activation of **chlorproguanil hydrochloride**.

The active metabolite, chlorcycloguanil, targets the folate biosynthesis pathway in *Plasmodium falciparum*. [9] Specifically, it is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). [2][9] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and certain amino acids. This ultimately halts DNA synthesis and parasite replication. [2][9]

**Chlorproguanil hydrochloride** is often administered with dapsone, which inhibits dihydropteroate synthase (DHPS), another key enzyme in the same pathway. [9] This dual inhibition leads to a synergistic antimalarial effect.



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**Figure 2:** Inhibition of the folate pathway in *P. falciparum*.

## Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical properties of **chlorproguanil hydrochloride**. These are based on standard pharmacopeial methods.

## Melting Point Determination

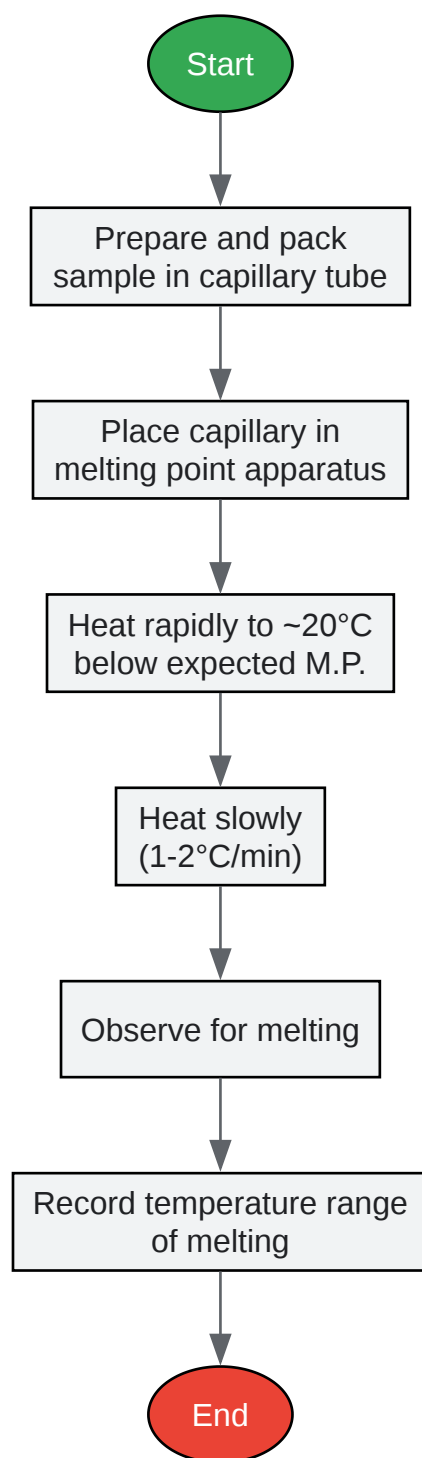
The melting point is determined using the capillary method.<sup>[7]</sup><sup>[10]</sup>

Apparatus:

- Melting point apparatus with a heating block and temperature probe.
- Glass capillary tubes (sealed at one end).

Procedure:

- Finely powder the dry sample of **chlorproguanil hydrochloride**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.<sup>[18]</sup>
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a medium rate to approximately 20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.<sup>[10]</sup>
- Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the sample is completely liquid (completion of melting). This range is the melting point.



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**Figure 3:** Workflow for melting point determination.

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility is commonly determined using the saturation shake-flask method, as described in the United States Pharmacopeia (USP).<sup>[19][20][21]</sup>

Apparatus:

- Stoppered flasks or vials.
- A constant temperature shaker bath or orbital shaker.
- Centrifuge.
- Analytical method for quantification (e.g., HPLC-UV).

Procedure:

- Add an excess amount of **chlorproguanil hydrochloride** to a known volume of the solvent (e.g., water) in a flask.
- Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
- Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the suspension to settle.
- Withdraw a sample of the supernatant and separate the solid by centrifugation or filtration.
- Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.<sup>[3][5][6][22]</sup>

Apparatus:

- Calibrated pH meter with an electrode.
- Automatic titrator or a burette.

- Magnetic stirrer.

#### Procedure:

- Dissolve a precisely weighed amount of **chlorproguanil hydrochloride** in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds).
- Place the solution in a thermostatted vessel and immerse the pH electrode.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point on the titration curve.[6]

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## References

- 1. portlandpress.com [portlandpress.com]
- 2. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. thinksrs.com [thinksrs.com]
- 8. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. biorelevant.com [biorelevant.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. uspnf.com [uspnf.com]
- 22. dergipark.org.tr [dergipark.org.tr]
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